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CAS No.: 82956-11-4

Cat. No.: S536592

Clinical Application Notes for Nafamostat Mesylate

Nafamostat mesylate (NM) is a synthetic serine protease inhibitor with a very short half-life (approximately
5-8 minutes), making it an ideal candidate for regional anticoagulation in extracorporeal circuits for
patients with a high risk of bleeding [1] [2]. Its mechanism involves inhibiting key coagulation factors like

Ila, Xa, XIIa, and kallikrein [1] [3].

Evidence of Efficacy and Safety

Clinical studies demonstrate that nafamostat provides effective anticoagulation while mitigating bleeding

risks.

¢ In Plasma Exchange (PE): A 2025 retrospective study in a pediatric intensive care unit found that
NM demonstrated similar efficacy to regional citrate anticoagulation (RCA) in terms of filter
performance (measured by transmembrane pressure). However, the NM group had a significantly
lower overall rate of adverse reactions and fewer instances of metabolic alkalosis [1].

¢ In Continuous Renal Replacement Therapy (CRRT): A 2024 study concluded that for patients at
high bleeding risk undergoing CRRT, NM's anticoagulant efficacy and safety are not inferior to
those of regional citrate anticoagulation [3]. Another 2024 study on critically ill patients with
bleeding tendencies found that the NM group had a smaller decrease in hemoglobin levels during
CKRT and required fewer blood product transfusions compared to the no-anticoagulation group [4].
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The table below summarizes key dosing and outcomes from recent studies:

Clinical Setting Reported Dosage Range Key Efficacy Findings Key Safety Findings

| Plasma Exchange (PE) [1] | 0.25 mg/kg/h (initial) | Filter performance (TMP) comparable to Regional
Citrate Anticoagulation | Fewer overall adverse reactions Lower rate of metabolic alkalosis vs. RCA | |
Continuous Kidney Replacement Therapy (CRRT) [3] [5] [4] | 0.1 - 0.3 mg/kg/h (~10 - 30 mg/h for
adults) | Filter life and success rate comparable to RCA [3] | Favorable bleeding profile [3] Reduced
transfusion needs vs. no anticoagulation [4] | | Hemodialysis (HD) [6] | 12.5 - 37.5 mg/h (average ~22 mg/h)
| Effective anticoagulation achievable across a range of doses | Requires monitoring for circuit clotting and
bleeding | | Extracorporeal Membrane Oxygenation (ECMO) [2] | 15 mg/h (initial, with adjustments) |
PK/PD models support targeted circuit anticoagulation | Potential for reduced systemic anticoagulation vs.

heparin |

Table Note: TMP = Transmembrane Pressure; RCA = Regional Citrate Anticoagulation; PK/PD =

Pharmacokinetic/Pharmacodynamic.

Dosing Considerations and Predictive Modeling

Optimal NM dosing must balance anticoagulation efficacy against bleeding risk. An observational study in
CRRT patients found no significant dose-response relationship between NM dose (5-30 mg/h) and filter

life, suggesting that lower doses may be sufficient and safer [5].

Research is progressing towards personalized dosing. A 2025 study developed a prediction model for
hemodialysis, identifying that oral anticoagulant use, dry body weight, age, and hemoglobin level are key
factors influencing the required NM dose [6]. For example, oral anticoagulant use and older age were
associated with a lower required NM dose, while higher body weight and hemoglobin were associated with a
higher dose [6].

Detailed Experimental and Clinical Protocols
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Protocol 1: Anticoagulation for Continuous Kidney Replacement
Therapy (CRRT)

This protocol is adapted from recent observational studies and clinical practice [3] [5] [4].

¢ 1. Solution Preparation:

o Dissolve 20-50 mg of nafamostat mesylate in 500 mL of 0.9% sodium chloride or 5% glucose

injection solution to create a final concentration of 0.04-0.1 mg/mL [3] [4].
e 2. Initial Administration:

o Prime the CRRT circuit with the prepared solution.

o Initiate a continuous infusion into the extracorporeal circuit (pre-pump). A typical starting dose is
0.1-0.2 mg/kg/h (or ~10-20 mg/h for an average adult) [5] [4].

¢ 3. Monitoring and Dose Titration:

o Target: Measure the post-filter activated clotting time (ACT) 30 minutes after initiation. The
target is typically 180-250 seconds or 1.2-1.5 times the baseline value [1] [3].

o Titration: Adjust the infusion rate in increments of ~5 mg/h based on ACT results and visual
inspection of the circuit for clot formation. If clotting occurs despite target ACT, consider
increasing the dose. If bleeding is observed, decrease the dose or discontinue [6].

The following diagram illustrates the clinical workflow for managing nafamostat anticoagulation during
CRRT:

© 2026 Smolecule. All rights reserved. 3/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10799389/
https://bmcnephrol.biomedcentral.com/articles/10.1186/s12882-024-03506-0
https://www.krcp-ksn.org/journal/view.php?viewtype=pubreader&number=6353
https://www.smolecule.com/products/s536592?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10799389/
https://www.krcp-ksn.org/journal/view.php?viewtype=pubreader&number=6353
https://bmcnephrol.biomedcentral.com/articles/10.1186/s12882-024-03506-0
https://www.krcp-ksn.org/journal/view.php?viewtype=pubreader&number=6353
https://pmc.ncbi.nlm.nih.gov/articles/PMC11994001/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10799389/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12533325/
https://www.smolecule.com/products/s536592?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Technique Innovation & Translatability

Specifications & Pricing

ACT within
Target Range?
(180-250 s)

Yes

Maintain Current Dose

Circuit Clotting? No

No

Yes, increase dose Patient Bleeding?

Yes, decrease dose

Adjust Infusion Rate

(= 5 mg/h increments)

Click to download full resolution via product page

No

Re-check ACT in 30 min

© 2026 Smolecule. All rights reserved. 47

Tech Support


https://www.smolecule.com/products/s536592?utm_src=pdf-body-img
https://www.smolecule.com/products/s536592?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Diagram: Clinical workflow for nafamostat anticoagulation management in CRRT.

Protocol 2: Anticoagulation for Plasma Exchange (PE)

This protocol is derived from a 2025 pediatric study, and principles are applicable to adult practice [1].

¢ 1. Solution Preparation:
o Dissolve 20 mg of NM in 2-5 mL of 5% glucose injection, then add this to 500 mL of 0.9%

sodium chloride for tubing priming [1].

e 2. Initial Administration:
o After initiating PE, begin a continuous infusion of NM at a starting dose of 0.25 mgl/kg/h [1].

¢ 3. Monitoring and Dose Titration:
o Target: Measure the post-filter ACT 30 minutes after initiation, targeting 180-250 seconds [1].

o Titration: Adjust the NM infusion rate based on the ACT result. Re-check ACT every 30
minutes after each adjustment until the target is achieved [1].

Protocol 3: Pharmacokinetic/lPharmacodynamic (PK/PD)
Sampling for ECMO

This advanced protocol is for research settings to inform precise dosing, based on a 2025 prospective study
[2].

¢ 1. Dosing: Administer NM as a continuous infusion into the drainage line before the ECMO pump. A
common research starting dose is 15 mg/h [2].
e 2. Blood Sampling:
o Collect paired blood samples simultaneously from:
= The patient's central venous catheter (systemic circulation).
= A port on the ECMO circuit (extracorporeal circulation).
¢ 3. Analysis:
o Measure NM concentration and activated partial thromboplastin time (aPTT) in both sample
sets.
o Use nonlinear mixed-effects modeling to characterize the PK (e.g., with a two-compartment
model) and establish a PD relationship (e.g., using a turnover model) between NM
concentration and aPTT prolongation in both compartments [2].
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Critical Safety and Monitoring Information

e Adverse Events: While generally well-tolerated, be aware of potential adverse effects including
agranulocytosis, hyperkalemia, and anaphylactoid reactions [4]. The risk of agranulocytosis
necessitates monitoring the absolute neutrophil count [4].

¢ Routine Monitoring: Continuously monitor the extracorporeal circuit for signs of clotting. Monitor
patients for signs of bleeding. Regularly check laboratory parameters including ACT or aPTT, serum
electrolytes (especially potassium), ionized calcium, and complete blood count with
differential [1] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Comparison of regional citrate anticoagulation and nafamostat ... [pmc.ncbi.nim.nih.gov]

2. Frontiers | Pharmacokinetic and pharmacodynamic analyses of... [frontiersin.org]

3. versus regional citrate anticoagulation for... Nafamostat mesylate [pmc.ncbi.nlm.nih.gov]

4. The role of nafamostat anticoagulation in continuous kidney... mesylate [krcp-ksn.org]

5. Dose of nafamostat mesylate during continuous kidney ... [omcnephrol.biomedcentral.com]
6. Development of a predictive model for nafamostat mesylate ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Nafamostat mesylate anticoagulation high bleeding risk patients].
Smolecule, [2026]. [Online PDF]. Available at:
[https://www.smolecule.com/products/b536592#nafamostat-mesylate-anticoagulation-high-bleeding-

risk-patients]

Disclaimer & Data Validity:

© 2026 Smolecule. All rights reserved. 6/7 Tech Support


https://www.krcp-ksn.org/journal/view.php?viewtype=pubreader&number=6353
https://www.krcp-ksn.org/journal/view.php?viewtype=pubreader&number=6353
https://pmc.ncbi.nlm.nih.gov/articles/PMC11994001/
https://www.krcp-ksn.org/journal/view.php?viewtype=pubreader&number=6353
https://www.smolecule.com/products/s536592?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11994001/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1541131/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10799389/
https://www.krcp-ksn.org/journal/view.php?viewtype=pubreader&number=6353
https://bmcnephrol.biomedcentral.com/articles/10.1186/s12882-024-03506-0
https://pmc.ncbi.nlm.nih.gov/articles/PMC12533325/
https://www.smolecule.com/products/b536592#nafamostat-mesylate-anticoagulation-high-bleeding-risk-patients
https://www.smolecule.com/products/b536592#nafamostat-mesylate-anticoagulation-high-bleeding-risk-patients
https://www.smolecule.com/products/b536592#nafamostat-mesylate-anticoagulation-high-bleeding-risk-patients
https://www.smolecule.com/products/b536592#nafamostat-mesylate-anticoagulation-high-bleeding-risk-patients
https://www.smolecule.com/products/s536592?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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